Fluoroacetyl fluoride
Overview
Description
Fluoroacetyl fluoride is a fluorinated organic compound with the chemical formula C2H2F2O. It is a colorless, volatile liquid that is used in various chemical synthesis processes. The presence of fluorine atoms in its structure imparts unique chemical properties, making it a valuable compound in both industrial and research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Fluoroacetyl fluoride can be synthesized through several methods. One common method involves the reaction of fluoroacetic acid with thionyl chloride, resulting in the formation of fluoroacetyl chloride, which is then treated with hydrogen fluoride to produce this compound . Another method involves the direct fluorination of acetyl fluoride using elemental fluorine under controlled conditions .
Industrial Production Methods: In industrial settings, this compound is typically produced through the fluorination of acetyl fluoride using specialized fluorinating agents such as sulfur tetrafluoride or cobalt trifluoride . These methods are preferred due to their efficiency and scalability, allowing for the large-scale production of this compound.
Chemical Reactions Analysis
Types of Reactions: Fluoroacetyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the fluorine atom is replaced by other nucleophiles such as hydroxide ions or amines.
Hydrolysis: this compound readily hydrolyzes in the presence of water to form fluoroacetic acid and hydrogen fluoride.
Reduction: It can be reduced to fluoroacetaldehyde using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or ammonia are commonly used under mild conditions.
Hydrolysis: This reaction typically occurs under ambient conditions with water or aqueous solutions.
Reduction: Lithium aluminum hydride is used in anhydrous conditions to prevent unwanted side reactions.
Major Products Formed:
Fluoroacetic Acid: Formed through hydrolysis.
Fluoroacetaldehyde: Formed through reduction.
Scientific Research Applications
Fluoroacetyl fluoride has several applications in scientific research:
Mechanism of Action
The mechanism of action of fluoroacetyl fluoride involves its ability to act as an acylating agent. It can react with nucleophiles, such as amino groups in proteins or enzymes, leading to the formation of stable acylated products . This property is particularly useful in biochemical studies where this compound is used to modify specific amino acid residues in enzymes, thereby altering their activity and providing insights into their catalytic mechanisms .
Comparison with Similar Compounds
Fluoroacetic Acid: Similar in structure but contains a hydroxyl group instead of a fluorine atom.
Fluoroacetaldehyde: The reduced form of fluoroacetyl fluoride.
Acetyl Fluoride: Lacks the fluorine atom present in this compound.
Uniqueness: this compound is unique due to its dual functionality as both an acylating agent and a source of fluorine atoms. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile reagent in synthetic chemistry .
Properties
IUPAC Name |
2-fluoroacetyl fluoride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H2F2O/c3-1-2(4)5/h1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPGXUEOAYSYXNJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H2F2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70164784 | |
Record name | Acetyl fluoride, fluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70164784 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
80.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1514-42-7 | |
Record name | Acetyl fluoride, fluoro- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1514-42-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Acetyl fluoride, fluoro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001514427 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Acetyl fluoride, fluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70164784 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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